GSK1842799 HCl
Description
Properties
CAS No. |
1277165-15-7 |
|---|---|
Molecular Formula |
C20H30Cl2F3N3O2S |
Molecular Weight |
504.4342 |
IUPAC Name |
(S)-2-amino-2-(5-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)propan-1-ol dihydrochloride |
InChI |
InChI=1S/C20H28F3N3O2S.2ClH/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;;/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*1H/t19-;;/m0../s1 |
InChI Key |
BOSBUEYDEZTEKA-TXEPZDRESA-N |
SMILES |
C[C@](C1=NN=C(C2=CC=C(OCCCCCCCC)C(C(F)(F)F)=C2)S1)(N)CO.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1842799; GSK 1842799; GSK 1842799; GSK1842799 HCl; GSK1842799 dihychloride; |
Origin of Product |
United States |
Q & A
Q. What is the mechanistic rationale for targeting S1P1 receptors with GSK1842799 HCl in multiple sclerosis (MS)?
GSK1842799 HCl acts as a selective S1P1 receptor agonist, modulating lymphocyte trafficking by internalizing S1P1 receptors on lymphocytes, thereby reducing their migration into the central nervous system. This mechanism limits neuroinflammation, a hallmark of MS. The compound’s >1000× selectivity over S1P3 receptors minimizes off-target cardiovascular effects associated with S1P3 activation . Methodological Insight: Researchers should validate receptor selectivity using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., GTPγS binding) to confirm S1P1-specific agonism.
Q. How does the prodrug design of GSK1842799 HCl influence its pharmacokinetic profile?
GSK1842799 is administered as a phosphate prodrug, requiring in vivo phosphorylation to become active. This design enhances oral bioavailability by improving solubility and absorption. Researchers should assess prodrug activation via enzymatic assays (e.g., phosphatase activity in plasma) and correlate it with pharmacokinetic (PK) parameters such as Cmax and AUC in preclinical models .
Q. What in vitro assays are critical for evaluating GSK1842799 HCl’s potency and selectivity?
Key assays include:
- S1P1 agonism : Measure EC50 using cell-based cAMP inhibition or β-arrestin recruitment assays.
- Selectivity profiling : Compare activity against S1P1, S1P3, and other S1P subtypes via parallel screening.
- Metabolic stability : Use liver microsomes or hepatocytes to predict in vivo clearance rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of GSK1842799 HCl?
Discrepancies may arise from factors like prodrug conversion efficiency, tissue distribution, or metabolite interference. Methodological Approach:
Q. What strategies were employed to optimize the multikilogram-scale telescoped synthesis of GSK1842799 HCl?
The synthesis (Evans et al., 2011) faced challenges such as the lack of crystalline intermediates. Key optimizations included:
- Lipophilicity-driven workup : Exploiting differential solubility in heptane/water mixtures for purification.
- Chiral center introduction : Asymmetric hydrogenation or enzymatic resolution to ensure stereochemical purity.
- Thiadiazole ring formation : Lawesson’s reagent-mediated cyclization under controlled temperatures (60–80°C). Researchers should validate intermediates via NMR and HPLC-MS at each telescoped stage .
Q. How should conflicting data on S1P1 receptor internalization kinetics be analyzed?
Conflicting results (e.g., variable EC50 in different cell lines) may stem from receptor expression levels or assay conditions. Resolution Strategies:
Q. What toxicology evaluations are essential before advancing GSK1842799 HCl to clinical trials?
Critical assessments include:
- Cardiotoxicity : ECG monitoring in animal models to detect QT prolongation.
- Immunotoxicity : Flow cytometry of lymphocyte subsets in lymphoid organs.
- Genotoxicity : Ames test and micronucleus assay.
- Hepatotoxicity : ALT/AST levels and histopathology in repeated-dose studies .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility of GSK1842799 HCl’s pharmacokinetic data across laboratories?
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical MS models?
- Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/ED50.
- Longitudinal mixed-effects models for repeated-measures data (e.g., daily clinical scores in EAE mice).
- Power analysis to determine cohort sizes ensuring statistical significance .
Synthesis and Characterization
Q. How are impurities tracked during GSK1842799 HCl synthesis, and what thresholds are acceptable?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
